MANCOZEB

Description

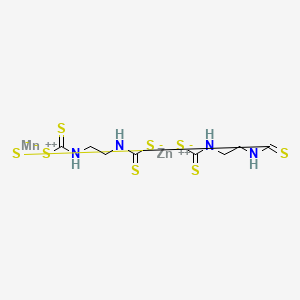

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity. Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system. Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ... Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ... For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page. |

|---|---|

Molecular Formula |

C4H6N2S4Mn . C4H6N2S4Zn C8H12MnN4S8Zn |

Molecular Weight |

541.1 g/mol |

IUPAC Name |

zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |

InChI Key |

CHNQZRKUZPNOOH-UHFFFAOYSA-J |

SMILES |

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Color/Form |

Greyish-yellow free-flowing powder Yellowish powde |

density |

1.99 g/mL at 20 °C Relative density (water = 1): 1.92 |

flash_point |

138 °C (280 °F) 137.8 °C (tag open cup) 138 °C o.c. |

melting_point |

172 °C (decomposes) |

physical_description |

Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA] GREYISH-YELLOW POWDER. |

solubility |

In water, 6.2 ppm, pH 7.5, 25 °C Insoluble in water Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them Solubility in water: none |

vapor_pressure |

9.8X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mancozeb on Fungal Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancozeb, a broad-spectrum dithiocarbamate fungicide, exerts its antifungal activity through a multi-site mechanism of action, with the mitochondrion being a primary target. This technical guide provides a comprehensive overview of the core mechanisms by which this compound disrupts fungal mitochondrial function, leading to cell death. The document details the impact of this compound on the mitochondrial respiratory chain, ATP synthesis, and the induction of oxidative stress. Furthermore, it elucidates the signaling pathways involved in this compound-induced apoptosis in fungi. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fungicides and the development of novel antifungal agents.

Introduction

This compound is a non-systemic, protective fungicide widely used in agriculture to control a broad spectrum of fungal diseases.[1] Its efficacy stems from its multi-site inhibitory action, which makes the development of resistance in fungal populations a low risk.[1][2] A critical aspect of this compound's fungicidal activity is its ability to interfere with fundamental cellular processes, with a pronounced effect on mitochondrial function. This guide delves into the intricate molecular mechanisms of this compound's action on fungal mitochondria, providing a detailed examination of its effects on cellular respiration and the induction of programmed cell death.

Multi-Site Inhibition: The Core of this compound's Action

This compound's primary mode of action involves its reaction with sulfhydryl groups of amino acids and enzymes within fungal cells.[2] This broad reactivity disrupts a multitude of biochemical processes.[1][2] Within the mitochondria, this non-specific interaction with thiol-containing proteins is a key driver of its fungicidal effects.

Impact on the Mitochondrial Respiratory Chain and ATP Synthesis

The mitochondrial respiratory chain, responsible for oxidative phosphorylation and the majority of cellular ATP production, is a major target of this compound. By inhibiting various components of this chain, this compound critically impairs the fungus's energy metabolism.

Inhibition of Respiratory Chain Complexes

This compound has been shown to inhibit multiple complexes of the electron transport chain. While specific IC50 values for fungal mitochondrial complexes are not extensively documented in publicly available literature, studies on other organisms provide valuable insights into its inhibitory potential.

-

Complexes I and II: Research in Drosophila melanogaster has demonstrated that this compound exposure leads to the inhibition of mitochondrial complexes I and II, resulting in a decrease in oxygen consumption and overall bioenergetic rate.[3]

-

Complexes III and IV: Studies on human colon cells have shown that this compound can decrease the activity of mitochondrial complexes III and IV at concentrations of 60 µM and above.[4]

-

Complex V (ATP Synthase): this compound exposure has also been linked to a decrease in the activity of Complex V.[5]

The inhibition of these complexes disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis.[5][6]

Table 1: Quantitative Effects of this compound on Mitochondrial Bioenergetics (Data from Drosophila melanogaster) [3]

| Parameter | This compound Concentration | Percentage Reduction |

| Mitochondrial Bioenergetic Capacity | 5 mg/mL | 35% |

| Mitochondrial Bioenergetic Capacity | 10 mg/mL | 32% |

Table 2: Effects of this compound on Mitochondrial Respiratory Chain Complex Activity (Data from Human HT-29 Colon Cells) [5]

| Mitochondrial Complex | This compound Concentration (µM) | Effect |

| Complex I | 100 | Decreased activity |

| Complex II | 60, 100, 140 | Decreased activity |

| Complex III | 60, 100 | Decreased activity |

| Complex IV | 60, 100, 140 | Decreased activity |

| Complex V | 60 | Decreased activity |

Induction of Oxidative Stress

A key consequence of the disruption of the mitochondrial electron transport chain by this compound is the increased production of reactive oxygen species (ROS).[7][8] This surge in ROS, including superoxide radicals and hydrogen peroxide, overwhelms the fungal cell's antioxidant defense mechanisms, leading to significant oxidative damage to cellular components such as lipids, proteins, and DNA.

The workflow for investigating this compound-induced oxidative stress is depicted below.

This compound-Induced Apoptosis in Fungi

The culmination of mitochondrial dysfunction and oxidative stress induced by this compound is the activation of programmed cell death, or apoptosis, in fungal cells.[7]

The Mitochondrial Apoptotic Pathway

This compound triggers the intrinsic apoptotic pathway, which is centered around the mitochondria. Key events in this pathway include:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The inhibition of the respiratory chain and the generation of ROS lead to a collapse of the mitochondrial membrane potential.[6][8]

-

Release of Pro-apoptotic Factors: The loss of ΔΨm results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[8]

-

Activation of Metacaspase: In fungi like Saccharomyces cerevisiae, cytochrome c release activates a caspase-like protease called metacaspase-1 (Yca1).[7] Metacaspases are key executioners of apoptosis in fungi.[9][10]

The signaling cascade of this compound-induced apoptosis in yeast is illustrated in the following diagram.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi.

Materials:

-

Fungal mycelia

-

Isolation Buffer: 0.44 M sucrose, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% (w/v) bovine serum albumin (BSA)

-

Grinding medium: Acid-washed sand or glass beads

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Harvest fungal mycelia by filtration and wash with distilled water.

-

Resuspend the mycelia in ice-cold Isolation Buffer.

-

Disrupt the cells by grinding with sand or glass beads in a pre-chilled mortar and pestle, or by using a cell disrupter.

-

Homogenize the resulting paste with a Dounce homogenizer.

-

Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in Isolation Buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method for measuring ΔΨm. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

Materials:

-

Fungal cells or isolated mitochondria

-

JC-1 dye

-

Assay buffer (e.g., PBS or appropriate mitochondrial respiration buffer)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat fungal cells with this compound for the desired time and concentration.

-

Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at the optimal growth temperature.

-

Wash the cells with assay buffer to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Quantification of Cellular ATP Levels

ATP levels can be quantified using a luciferase-based bioluminescence assay.

Materials:

-

Fungal cells

-

ATP extraction buffer

-

Luciferase-based ATP assay kit

-

Luminometer

Procedure:

-

Treat fungal cells with this compound.

-

Lyse the cells using an appropriate ATP extraction buffer to release cellular ATP.

-

Add the cell lysate to the luciferase-luciferin reaction mixture provided in the ATP assay kit.

-

Measure the resulting bioluminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Normalize the ATP levels to the total protein concentration or cell number.

Conclusion

This compound's fungicidal efficacy is intrinsically linked to its ability to disrupt mitochondrial function through a multi-site inhibitory mechanism. By targeting the mitochondrial respiratory chain, this compound cripples cellular energy production and induces a state of severe oxidative stress. This cascade of events ultimately triggers the fungal apoptotic machinery, leading to programmed cell death. A thorough understanding of these core mechanisms is paramount for the development of new and improved antifungal strategies and for managing the potential for fungicide resistance. Further research focusing on obtaining specific quantitative data for the inhibition of fungal mitochondrial respiratory chain complexes will provide an even more detailed picture of this compound's mode of action.

References

- 1. Insights into yeast adaptive response to the agricultural fungicide this compound: a toxicoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. arxiv.org [arxiv.org]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of mitochondrial complexes, cytotoxicity, and apoptosis results from this compound exposure in transformed human colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]

- 7. The fungicide this compound induces metacaspase-dependent apoptotic cell death in Saccharomyces cerevisiae BY4741 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced genotoxicity and apoptosis in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Yca1 metacaspase: diverse functions determine how yeast live and let die - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dual role of a yeast metacaspase: What doesn't kill you makes you stronger - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis Pathways of Mancozeb

Introduction: Mancozeb is a broad-spectrum, non-systemic agricultural fungicide widely used to protect a variety of crops from fungal diseases.[1] It belongs to the dithiocarbamate class of fungicides and is a polymeric complex of manganese ethylene-bis(dithiocarbamate) (maneb) with a zinc salt.[2][3] Its fungicidal activity stems from its ability to act on multiple sites within fungal cells.[1] this compound's mechanism involves the inactivation of sulfhydryl groups in amino acids and enzymes, which disrupts critical cellular processes like lipid metabolism, respiration, and ATP production.[1] This guide provides a detailed overview of its chemical synthesis pathways, experimental protocols, and key manufacturing parameters for researchers and chemical development professionals.

Core Chemical Synthesis Pathway

The synthesis of this compound is typically a multi-step process that begins with the formation of a disodium ethylene-bis(dithiocarbamate) salt, known as nabam. This intermediate is then reacted with a manganese salt to form maneb, which is subsequently complexed with a zinc salt to yield the final this compound product.[4][5]

Step 1: Synthesis of Nabam (Disodium ethylene-bis(dithiocarbamate)) The initial step involves the reaction of ethylenediamine (EDA) with carbon disulfide (CS₂) in the presence of a strong base, typically sodium hydroxide (NaOH), in an aqueous medium.[2][6]

Step 2: Synthesis of Maneb (Manganese ethylene-bis(dithiocarbamate)) The aqueous solution of nabam from the first step is then reacted with a water-soluble manganese(II) salt, such as manganese sulfate (MnSO₄), to precipitate maneb.[4][7]

Step 3: Complexation to form this compound The resulting maneb slurry or filtered cake is treated with a water-soluble zinc(II) salt, like zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂), to form the final this compound complex.[2][5]

Experimental Protocols

The following are generalized experimental protocols derived from various manufacturing process descriptions.[2][4][6][8] Exact quantities and conditions may vary based on the desired scale and purity.

1. Preparation of Nabam Solution

-

Objective: To synthesize an aqueous solution of disodium ethylene-bis(dithiocarbamate) (nabam).

-

Apparatus: Jacketed reaction vessel with agitation, controlled dosing pumps, and temperature control.

-

Procedure:

-

Charge the reaction vessel with water and carbon disulfide (CS₂).

-

Agitate the mixture vigorously to form an emulsion.

-

Begin controlled, simultaneous addition of ethylenediamine (EDA) and a sodium hydroxide (NaOH) solution.

-

Maintain the reaction temperature between 20-40°C using the reactor jacket.

-

Continue agitation for 2-4 hours after the addition is complete to ensure the reaction goes to completion. The resulting product is an aqueous solution of nabam.

-

2. Preparation of Maneb Slurry

-

Objective: To precipitate maneb from the nabam solution.

-

Apparatus: Reaction vessel with agitation.

-

Procedure:

-

Transfer the nabam solution to a suitable reactor.

-

Prepare an aqueous solution of manganese sulfate (MnSO₄).

-

Slowly add the manganese sulfate solution to the agitated nabam solution.

-

A yellow precipitate of maneb will form. Continue stirring for 1-2 hours to ensure complete precipitation.

-

3. Conversion to this compound and Isolation

-

Objective: To form the this compound complex and isolate the final product.

-

Apparatus: Reactor, filtration system (e.g., filter press), and a dryer (e.g., spray dryer or vacuum dryer).

-

Procedure:

-

To the maneb slurry, add an aqueous solution of zinc sulfate (ZnSO₄). The molar ratio of manganese to zinc salts is typically maintained in the range of 8:1 to 10:1.[6]

-

Allow the complexation reaction to proceed for 1-2 hours with continuous agitation.

-

Filter the resulting this compound slurry to separate the solid product from the aqueous by-products (e.g., sodium sulfate).

-

Wash the filter cake with fresh water to remove residual salts.

-

Dry the washed this compound cake. For spray drying, an inlet temperature of ~240°C and an outlet temperature of ~100°C can be used.[2] The final product should have a moisture content of less than 1.0%.[2]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in various sources for the synthesis and formulation of this compound.

Table 1: Reaction Conditions and Stoichiometry

| Parameter | Value | Source(s) |

|---|---|---|

| Nabam Synthesis Temp. | 20 - 40 °C | [6] |

| This compound Reaction Time | 2 - 8 hours | [6] |

| This compound Reaction Temp. | 20 - 80 °C | [6] |

| Mn:Zn Molar Ratio | 8:1 to 10:1 | [6] |

| Nabam:Mn Salt Molar Ratio | 1:1 to 1:1.5 | [8] |

| Maneb:Zn Salt Mass Ratio | 1:0.1 to 1:0.3 | [8] |

| Overall Yield | ~80% | [6] |

| Active Ingredient Purity | ~85% |[6] |

Table 2: Formulation and Drying Parameters

| Parameter | Value | Process Type | Source(s) |

|---|---|---|---|

| Slurry Solids Content | 48 - 56 % | Water Dispersible Granules | [9] |

| Spray Dryer Inlet Temp. | 240 °C | Standard Powder | [2] |

| Spray Dryer Outlet Temp. | 100 °C | Standard Powder | [2] |

| Spray Dryer Inlet Temp. | 50 - 90 °C | Water Dispersible Granules | [9] |

| Granule Drying Temp. | 60 - 80 °C | Water Dispersible Granules | [9] |

| Final Moisture Content | < 1.0 % | Standard Powder | [2] |

| Final Particle Size | 2 - 4 microns (milled slurry) | Water Dispersible Granules |[9] |

Industrial Manufacturing Workflow & Mechanism of Action

The industrial production of this compound follows the core chemical synthesis pathway but incorporates additional steps for material handling, formulation, quality control, and packaging to ensure a stable and effective final product.

This compound's efficacy is due to its multi-site inhibitory action, which makes the development of resistance by fungal pathogens unlikely. It interferes with fundamental biochemical processes necessary for fungal survival.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 117.211.166.25:8082 [117.211.166.25:8082]

- 3. researchgate.net [researchgate.net]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. This compound [sitem.herts.ac.uk]

- 6. "Improved Process For The Preparation Of this compound,; [quickcompany.in]

- 7. US4217293A - Stabilized maneb and preparation thereof - Google Patents [patents.google.com]

- 8. CN111333557A - Preparation method for continuous flow synthesis of this compound - Google Patents [patents.google.com]

- 9. A Process For The Preparation Of this compound Water Dispersible Granular [quickcompany.in]

Degradation of Mancozeb in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of mancozeb in aqueous solutions. This compound, a widely used dithiocarbamate fungicide, is known for its instability in water, leading to the formation of various degradation products. Understanding the transformation of this compound is crucial for assessing its environmental fate and potential toxicological implications. This document details the primary degradation products, the kinetics of their formation under different environmental conditions, and the experimental protocols for their analysis.

Core Degradation Products and Pathways

This compound readily degrades in aqueous environments through hydrolysis and photolysis. The primary degradation products of toxicological significance include Ethylenethiourea (ETU), Ethylene Urea (EU), and Ethylene bis isothiocyanate (EBIS). Another major degradation product identified is 5-imidazoledithiocarboxylic acid. The formation of these products is significantly influenced by factors such as pH, temperature, and exposure to light.

This compound Degradation Pathway

The degradation of this compound follows a complex pathway involving hydrolysis and molecular rearrangement. The initial breakdown often leads to the formation of ETU, a compound of particular concern due to its potential goitrogenic and carcinogenic properties.

Caption: Proposed degradation pathway of this compound in aqueous solutions.

Quantitative Analysis of this compound Degradation

The rate of this compound degradation and the formation of its byproducts are highly dependent on the physicochemical properties of the aqueous medium.

Table 1: Half-life (t½) of this compound under Different pH and Temperature Conditions

| pH | Temperature (°C) | Half-life (hours) | Reference |

| 5.0 | 30 ± 0.5 | Unstable | |

| 7.0 | 30 ± 0.5 | Unstable | |

| 9.0 | 30 ± 0.5 | 43.61 | |

| 5.0 | 50 ± 0.5 | Faster degradation | |

| 7.0 | 50 ± 0.5 | Faster degradation | |

| 9.0 | 50 ± 0.5 | Faster degradation |

Table 2: Formation of Degradation Products under Different Hydrolysis Conditions

| pH | Temperature (°C) | ETU Formation | EU Formation | EBIS Formation | Reference |

| 5.0 | 30 & 50 | Yes | No | Yes | |

| 7.0 | 30 & 50 | Yes | Yes | Yes | |

| 9.0 | 30 & 50 | Yes | Yes | Yes |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound degradation. Below are summarized protocols for hydrolysis and photolysis studies.

Hydrolysis Study Protocol

This protocol outlines a typical experiment to evaluate the hydrolysis of this compound in aqueous solutions.

-

Preparation of Test Solutions:

-

Prepare buffer solutions at the desired pH levels (e.g., 5.0, 7.0, and 9.0).

-

Accurately weigh and dissolve a known amount of this compound (purity >99%) in each buffer to achieve the target concentration (e.g., 2-3 µg/mL).

-

Protect the solutions from light by using amber flasks or wrapping them in aluminum foil to prevent photolysis.

-

-

Incubation:

-

Maintain the test solutions at constant temperatures (e.g., 30°C and 50°C) in a water bath or incubator.

-

-

Sampling:

-

Collect aliquots of the test solutions at predetermined time intervals. The frequency of sampling should be higher at the beginning of the experiment to capture the initial rapid degradation.

-

-

Sample Analysis (HPLC-PDA):

-

Immediately analyze the collected samples for the parent this compound and its degradation products using High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector.

-

A derivatization step may be necessary for the analysis of this compound.

-

Use a suitable mobile phase gradient for the separation of the analytes.

-

Quantify the compounds by comparing their peak areas to those of certified reference standards.

-

Photodegradation Study Protocol

This protocol describes a typical setup for investigating the photolytic degradation of this compound.

-

Preparation of Test Solutions:

-

Prepare an aqueous solution of this compound at a known concentration (e.g., 100 µM).

-

-

Photoreactor Setup:

-

Place the test solution in a photoreactor system equipped with a specific light source (e.g., a UVB fluorescent lamp centered at 313 nm).

-

Use multiple reaction tubes (e.g., Pyrex® test tubes) to allow for sampling at different time points.

-

Maintain a constant temperature during the experiment (e.g., 25-30°C).

-

-

Irradiation and Sampling:

-

Expose the solutions to the light source for a defined period (e.g., 2 hours).

-

Collect samples in triplicate at regular intervals (e.g., every 10 minutes).

-

-

Sample Analysis:

-

Analyze the samples to determine the concentration of this compound and its photoproducts using a suitable analytical method such as HPLC or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a this compound degradation study.

Caption: General workflow for a this compound degradation study.

Conclusion

This technical guide summarizes the key aspects of this compound degradation in aqueous solutions. The instability of this compound leads to the formation of several degradation products, with ETU being of primary toxicological concern. The rate and pathway of degradation are highly influenced by environmental factors such as pH, temperature, and light. The provided experimental protocols and workflows offer a foundation for researchers to design and conduct robust studies on the environmental fate of this compound. A thorough understanding of these processes is critical for the development of effective risk assessment and management strategies.

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Mancozeb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancozeb is a broad-spectrum, non-systemic fungicide widely utilized in agriculture to protect a variety of crops from a multitude of fungal diseases. It belongs to the ethylene bisdithiocarbamate (EBDC) class of fungicides and is a polymeric complex of manganese and zinc salts of maneb.[1][2] Its multi-site mode of action makes it a critical tool in fungicide resistance management programs.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its analysis and the evaluation of its fungicidal activity.

Molecular Structure

This compound is not a simple molecule but rather a polymeric complex of the manganese and zinc salts of ethylenebis(dithiocarbamate). The empirical formula is often represented as (C₄H₆MnN₂S₄)x(Zn)y, indicating a polymeric chain. The CAS number for this compound is 8018-01-7.

The basic structural unit consists of the ethylenebis(dithiocarbamate) ligand, which chelates with manganese (Mn²⁺) and zinc (Zn²⁺) ions. The polymeric nature of this compound is crucial to its fungicidal activity and its physical properties.

Molecular Identifiers

| Identifier | Value |

| CAS Number | 8018-01-7 |

| IUPAC Name | manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt |

| Molecular Formula | (C₈H₁₂MnN₄S₈Zn)n |

| Molecular Weight | Variable due to polymeric nature; monomeric unit ~541.08 g/mol |

Chemical Properties

This compound is a greyish-yellow powder with a slight odor of hydrogen sulfide.[3] It is practically insoluble in water and most organic solvents.[4] this compound is relatively stable under dry conditions but decomposes upon exposure to moisture, heat, and acidic conditions.[3][4]

Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Decomposes at 192-204 °C |

| Vapor Pressure | Negligible |

| Water Solubility | 6.2 mg/L at 25 °C |

| Log P (Octanol-Water Partition Coefficient) | 1.33 |

| Stability | Decomposes in the presence of moisture, heat, and acids |

Mechanism of Action

This compound is a multi-site contact fungicide, which means it acts on multiple biochemical pathways within fungal cells, making the development of resistance highly unlikely.[1][2] The primary mechanism of action involves the inactivation of sulfhydryl (-SH) groups in amino acids, proteins, and enzymes of the fungal cell. This disruption affects numerous metabolic processes, including:

-

Respiration: this compound interferes with mitochondrial respiration, leading to a decrease in ATP production.[5][6][7]

-

Lipid Metabolism: The disruption of key enzymes affects the synthesis and function of lipids within the fungal cell.

-

Enzyme Function: By binding to sulfhydryl groups, this compound denatures a wide range of enzymes essential for cellular functions.

This multi-pronged attack ultimately leads to the inhibition of spore germination and mycelial growth.[2]

Experimental Protocols

Determination of this compound Content in Technical Material by HPLC (CIPAC Method)

This method describes the determination of this compound in technical materials by reversed-phase high-performance liquid chromatography (HPLC).[4][8][9][10]

1. Principle: The this compound content is determined by HPLC using an external standard.

2. Reagents and Materials:

-

This compound reference standard of known purity

-

Disodium hydrogen phosphate

-

Tetrabutylammonium hydrogen sulfate

-

EDTA (Ethylenediaminetetraacetic acid)

-

Sodium sulfite

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Orthophosphoric acid

3. Apparatus:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Ultrasonic bath

-

Analytical balance

4. Procedure:

-

Mobile Phase Preparation: Prepare a buffered mobile phase, for example, a mixture of a phosphate buffer containing tetrabutylammonium hydrogen sulfate and EDTA, and methanol. The exact composition may vary and should be optimized for the specific column and system.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard into a volumetric flask. Dissolve in a suitable solvent (e.g., a solution containing EDTA to chelate the metals and aid dissolution) with the aid of ultrasonication. Dilute to volume with the same solvent.

-

Sample Solution Preparation: Accurately weigh a sample of the this compound technical material into a volumetric flask. Dissolve and dilute to volume in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: As prepared above

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV at 282 nm[8]

-

Injection Volume: Typically 20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the sample with that of the standard.

In Vitro Fungicidal Activity: Spore Germination Assay

This protocol provides a general method for assessing the fungicidal activity of this compound by observing its effect on fungal spore germination.[11][12][13]

1. Principle: The ability of a fungicide to inhibit the germination of fungal spores is a direct measure of its fungicidal efficacy.

2. Materials:

-

Fungal culture (e.g., Alternaria solani, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or a suitable growth medium

-

This compound

-

Sterile distilled water

-

Microscope slides with cavities

-

Humid chamber (e.g., a petri dish with moist filter paper)

-

Micropipettes

-

Microscope

3. Procedure:

-

Spore Suspension Preparation:

-

Grow the fungal culture on PDA until sporulation is abundant.

-

Flood the plate with a small amount of sterile distilled water and gently scrape the surface with a sterile loop to dislodge the spores.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

-

-

Fungicide Solution Preparation:

-

Prepare a stock solution of this compound in sterile distilled water.

-

Prepare a series of dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In the cavities of a microscope slide, mix a small volume of the spore suspension with an equal volume of the this compound solution (or sterile water for the control).

-

Place the slides in a humid chamber to prevent drying.

-

-

Incubation: Incubate at a suitable temperature (e.g., 25 °C) for a period sufficient for germination in the control group (typically 18-24 hours).

-

Observation:

-

Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

-

Data Analysis:

-

Calculate the percentage of spore germination for each concentration and the control.

-

Determine the EC₅₀ (the concentration that inhibits 50% of spore germination) by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

-

Determination of Water Solubility (OECD 105 Flask Method)

The OECD 105 guideline describes methods for determining the water solubility of chemical substances.[14][15][16][17][18] The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

1. Principle: A supersaturated solution of the substance in water is prepared at a temperature above the test temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the aqueous phase is then determined.

2. Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC)

-

Glass flasks with stoppers

3. Procedure:

-

Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach equilibrium.

-

Main Test:

-

Add an excess amount of this compound to a flask containing a known volume of water.

-

The flask is agitated in a thermostatic bath at a temperature slightly above the test temperature for a sufficient time to reach equilibrium.

-

The solution is then cooled to the test temperature (e.g., 20 °C) and agitation is continued for an extended period (e.g., 24 hours) to ensure equilibrium is maintained.

-

The solution is then centrifuged at a high speed to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed for analysis.

-

-

Analysis: The concentration of this compound in the aliquot is determined using a validated analytical method, such as HPLC.

-

Replicates: The experiment should be performed in at least triplicate.

Conclusion

This compound remains a significant fungicide in modern agriculture due to its broad-spectrum efficacy and low risk of resistance development. Its unique polymeric structure and multi-site mechanism of action are key to its fungicidal properties. Understanding its chemical and physical characteristics, as well as the standardized methods for its analysis and activity assessment, is crucial for its effective and safe use in crop protection and for the development of new fungicidal agents. The protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other similar compounds.

References

- 1. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. This compound Fungicide Mode of Action [allpesticides.com]

- 3. This compound | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cipac.org [cipac.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound impairs mitochondrial and bioenergetic activity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound affects mitochondrial activity, redox status and ATP production in mouse granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cipac.org [cipac.org]

- 9. cipac.org [cipac.org]

- 10. cipac.org [cipac.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Phytosafe [phytosafe.com]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. filab.fr [filab.fr]

Fungistatic versus Fungicidal Properties of Mancozeb: A Technical Guide

Executive Summary: Mancozeb is a broad-spectrum, non-systemic protective fungicide belonging to the ethylenebisdithiocarbamate (EBDC) class.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under code M3, it is distinguished by its multi-site mode of action, which confers a very low risk of resistance development in fungal pathogens.[2][3] This guide provides an in-depth technical examination of this compound's mechanism, differentiating its fungistatic and fungicidal properties. It summarizes quantitative efficacy data, details relevant experimental protocols for its evaluation, and presents its mode of action through pathway and workflow diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound's efficacy is rooted in its ability to act on multiple sites within a fungal cell, a characteristic that makes it a durable and reliable component in disease management programs.[4]

Multi-Site Inhibition

Unlike single-site fungicides that target a specific enzyme or protein, this compound disrupts several biochemical processes simultaneously.[1][4] This multi-site activity means that multiple, independent genetic mutations would be required for a fungus to develop resistance, a statistically improbable event.[5][6] Consequently, this compound is often used in rotation or as a tank-mix partner to manage resistance to single-site fungicides.[1][4]

Primary Biochemical Target: Sulfhydryl Group Inactivation

The core mechanism of this compound involves the reaction of its metallic ions (manganese and zinc) and dithiocarbamate structure with sulfhydryl (-SH) groups found in amino acids and enzymes.[3][4][7] This reaction inactivates these essential molecules, leading to a widespread metabolic collapse within the pathogen.[3] A study in yeast demonstrated that this compound acts as a thiol-reactive compound, causing extensive oxidation of protein cysteines.[8][9]

The primary physiological consequences for the fungus include the impairment of cellular respiration, disruption of ATP synthesis, and the cessation of spore germination and hyphal growth.[3][4]

Distinguishing Fungistatic and Fungicidal Effects

The terms fungistatic and fungicidal describe the nature of a fungicide's impact on a pathogen. A fungistatic agent inhibits fungal growth, while a fungicidal agent actively kills the fungus.[10][11] this compound exhibits both of these properties, depending on the stage of fungal development and contact.[10]

-

Fungistatic Action: this compound's primary role as a protective fungicide is inherently fungistatic.[4] When applied to a plant surface, it forms a chemical barrier that prevents fungal spores from germinating and penetrating the host tissue.[2][4] By inhibiting these initial stages of infection, it effectively stops the disease before it can establish.[10]

-

Fungicidal Action: The multi-site disruption of critical metabolic pathways is ultimately lethal to the fungus.[3] By inactivating numerous essential enzymes, this compound leads to a catastrophic failure of cellular functions, resulting in cell death.[3] This makes its action fungicidal upon contact with germinating spores or existing fungal structures.[10]

A key quantitative metric to differentiate these activities is the ratio of the Minimum Fungicidal Concentration (MFC) to the Minimum Inhibitory Concentration (MIC). An MFC/MIC ratio of ≤ 2 is generally considered indicative of fungicidal action.[12]

Quantitative Efficacy Data

The efficacy of this compound can be quantified by its MIC and MFC values against various fungal pathogens. The MIC is the lowest concentration of the fungicide that prevents visible growth, while the MFC is the lowest concentration that kills 99.9% of the initial fungal inoculum.[11][13]

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Reference |

| Calonectria pauciphialidica | 6.25 | Not Reported | Not Reported | [14] |

| Colletotrichum cliviicola | 6.25 | Not Reported | Not Reported | [14] |

| Diaporthe inconspicua | 6.25 | Not Reported | Not Reported | [14] |

| Botryosphaeria exigua | 3.12 | Not Reported | Not Reported | [14] |

| Mycena citricolor | 0.09 | Not Reported | Not Reported | [14] |

| Fusarium mangiferae | 100 (ppm) | Not Reported | Not Reported | [15] |

Note: Data on MFC values for this compound is limited in the reviewed literature, preventing a direct calculation of the MFC/MIC ratio in many cases. The variability in reported MIC values can be attributed to different fungal species, strains, and specific testing methodologies.

Standardized Experimental Protocols

Determining the MIC and MFC values is critical for evaluating the potency of a fungicide. The broth microdilution method is a standard laboratory procedure for this purpose.[16]

Protocol for MIC Determination (Broth Microdilution)

This protocol outlines a generalized procedure for determining the Minimum Inhibitory Concentration.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or conidia is prepared in a suitable liquid medium (e.g., RPMI-1640) and its concentration is adjusted using a spectrophotometer or hemocytometer to a final concentration, often between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[17]

-

Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to achieve a range of decreasing concentrations.[16]

-

Inoculation and Controls: Each well containing the this compound dilution is inoculated with the prepared fungal suspension.[16] Control wells are included: a growth control (inoculum, no fungicide) and a sterility control (medium, no inoculum).[16]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period, typically 48 to 72 hours, depending on the fungal species' growth rate.[17]

-

MIC Determination: Following incubation, the plate is visually or spectrophotometrically inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible fungal growth.[16]

Protocol for MFC Determination

The MFC is determined as a subsequent step to the MIC assay to assess whether the inhibition of growth is permanent (fungicidal).

-

Selection of Wells: Following MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).[18]

-

Subculturing: An aliquot (e.g., 10-20 µL) is taken from each of these clear wells.[17][18]

-

Plating: The aliquot is spread onto a fresh, fungicide-free solid agar medium (e.g., Sabouraud Dextrose Agar).[17][18]

-

Incubation: The agar plates are incubated under conditions suitable for fungal growth until growth is clearly visible on a control plate (subcultured from the initial inoculum).

-

MFC Determination: The plates are examined for fungal colonies. The MFC is the lowest concentration from the MIC assay that results in no growth or a significant reduction (e.g., ≥99.9%) in colony-forming units compared to the initial inoculum.[18]

Conclusion

This compound's utility as a fungicide is defined by its dual-action properties, which are a direct result of its multi-site mechanism. Its fungistatic capability is demonstrated in its protective function, preventing spore germination and halting the initial stages of infection. Concurrently, its fungicidal nature is evident from its core biochemical action: the widespread, non-specific inactivation of essential sulfhydryl-containing enzymes, which leads to irreversible metabolic failure and fungal cell death. This multi-pronged attack ensures broad-spectrum efficacy and an exceptionally low risk of resistance, solidifying this compound's role as a critical tool in integrated disease management strategies.

References

- 1. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 3. This compound - Cultivar Magazine [revistacultivar.com]

- 4. This compound Fungicide Mode of Action [allpesticides.com]

- 5. extension.okstate.edu [extension.okstate.edu]

- 6. orchardly.co [orchardly.co]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Insights into the mechanisms of toxicity and tolerance to the agricultural fungicide this compound in yeast, as suggested by a chemogenomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How Does Fungicide this compound 85%WP Work to Control Fungal Diseases [agrogreat.com]

- 11. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Minimum fungicidal concentration (MFC): Significance and symbolism [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Disruptions in Fungi Caused by Mancozeb

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mancozeb, a broad-spectrum fungicide of the dithiocarbamate class, exerts its potent antifungal activity through a multi-site mechanism of action, primarily targeting sulfhydryl groups within fungal cells. This indiscriminate reactivity leads to the disruption of numerous vital biochemical processes, culminating in the inhibition of spore germination and mycelial growth. This technical guide provides a detailed examination of the core biochemical pathways disrupted by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected cellular systems. The principal modes of this compound's fungitoxicity detailed herein include the crippling of cellular respiration, induction of severe oxidative stress, and the widespread dysregulation of essential metabolic and signaling pathways.

The Core Mechanism: Multi-Site Thiol Reactivity

This compound's efficacy and low propensity for resistance development stem from its ability to attack multiple cellular targets simultaneously. Upon contact with water, this compound is metabolized into its primary active toxicants: ethylene bisisothiocyanate sulfide (EBIS) and subsequently ethylene bisisothiocyanate (EBI). These electrophilic compounds readily form covalent bonds with the nucleophilic sulfhydryl (-SH) groups of cysteine residues in a vast array of proteins. This adduction process leads to the irreversible inactivation of numerous enzymes and structural proteins critical for fungal viability.

Experimental Protocol: Quantification of Protein Thiols

A common method to quantify the impact of thiol-reactive compounds like this compound on the total protein thiol content is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay.

Methodology:

-

Protein Extraction:

-

Harvest fungal mycelia or protoplasts treated with varying concentrations of this compound and a control group.

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lyse the cells using mechanical disruption (e.g., bead beating, sonication) or enzymatic digestion in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the extracts using a standard method like the Bradford assay.

-

-

DTNB Assay:

-

Prepare a reaction mixture containing a known concentration of the protein extract in a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).

-

Add DTNB solution to the reaction mixture to a final concentration of 0.1 mM.

-

Incubate the mixture at room temperature for 15 minutes.

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer. The absorbance is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which has a high molar extinction coefficient at this wavelength.

-

Calculate the concentration of thiol groups using a standard curve prepared with a known concentration of a thiol-containing compound, such as cysteine or glutathione.

-

-

Data Analysis:

-

Express the results as the amount of free thiol groups per milligram of protein.

-

Compare the thiol content of this compound-treated samples to the control to determine the dose-dependent depletion of protein thiols.

-

Disruption of Cellular Respiration and Energy Production

This compound severely impairs fungal cellular respiration by targeting key components of the mitochondrial electron transport chain (ETC). This leads to a critical reduction in ATP synthesis, starving the fungus of the energy required for essential cellular processes.

Inhibition of Mitochondrial Respiratory Chain Complexes

Studies, primarily in mammalian systems but with strong implications for fungi due to the conserved nature of the ETC, have shown that this compound inhibits the activity of multiple respiratory complexes. This inhibition is likely due to the reaction of its active metabolites with critical sulfhydryl groups on the enzyme subunits.

| Mitochondrial Complex | Observed Effect of this compound | Fungal Species/Cell Line | Reference (Extrapolated) |

| Complex I (NADH:ubiquinone oxidoreductase) | Decreased Activity | HT-29 human colon cells | [1] |

| Complex II (Succinate dehydrogenase) | Decreased Activity | HT-29 human colon cells | [1] |

| Complex III (Ubiquinone:cytochrome c oxidoreductase) | Decreased Activity | HT-29 human colon cells | [1] |

| Complex IV (Cytochrome c oxidase) | Decreased Activity | HT-29 human colon cells | [1] |

| Complex V (ATP synthase) | Decreased Activity | HT-29 human colon cells | [1] |

Experimental Protocol: Measurement of Fungal Mitochondrial Respiration

High-resolution respirometry can be employed to assess the impact of this compound on the oxygen consumption rates of fungal mitochondria, providing insights into the specific sites of inhibition within the ETC.

Methodology:

-

Isolation of Fungal Mitochondria:

-

Grow fungal cultures to the desired growth phase.

-

Harvest the mycelia and generate protoplasts using cell wall-degrading enzymes (e.g., zymolyase, lyticase).

-

Gently lyse the protoplasts in an isotonic mitochondrial isolation buffer.

-

Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.

-

Resuspend the final mitochondrial pellet in a suitable respiration buffer.

-

-

High-Resolution Respirometry:

-

Utilize an Oroboros Oxygraph-2k or a similar instrument.

-

Add the isolated mitochondria to the instrument chambers containing the respiration buffer.

-

Sequentially add substrates and inhibitors to assess the function of different parts of the ETC. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol for fungi might include:

-

Pyruvate & Malate: To assess Complex I-linked respiration.

-

ADP: To stimulate ATP synthesis (State 3 respiration).

-

Succinate: To provide electrons to Complex II.

-

Rotenone: To inhibit Complex I and isolate Complex II-linked respiration.

-

Antimycin A: To inhibit Complex III.

-

Ascorbate & TMPD: To donate electrons to Complex IV.

-

Azide or Cyanide: To inhibit Complex IV.

-

-

Introduce this compound at various concentrations to determine its inhibitory effect on different respiratory states.

-

-

Data Analysis:

-

Calculate the oxygen consumption rates (OCR) for each respiratory state.

-

Determine the dose-dependent inhibition of specific complex activities by this compound.

-

This compound's inhibitory action on the mitochondrial electron transport chain.

Induction of Oxidative Stress

The disruption of the mitochondrial ETC by this compound leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). The accumulation of ROS overwhelms the fungal cell's antioxidant defense systems, resulting in widespread oxidative damage to proteins, lipids, and nucleic acids.

Experimental Protocol: Quantification of Reactive Oxygen Species (ROS)

The production of ROS in fungal cells exposed to this compound can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Methodology:

-

Cell Preparation and Staining:

-

Treat fungal protoplasts or mycelia with different concentrations of this compound for a defined period.

-

Incubate the treated and control cells with H2DCFDA in a suitable buffer. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.

-

In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths (typically ~485 nm and ~535 nm, respectively).

-

Alternatively, use flow cytometry for a more quantitative, single-cell analysis of ROS production.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the number of cells or protein concentration.

-

Compare the ROS levels in this compound-treated cells to the untreated control to demonstrate a dose-dependent increase in oxidative stress.

-

Disruption of Key Metabolic Pathways

This compound's reactivity with sulfhydryl groups leads to the inhibition of numerous enzymes involved in central metabolism.

Inhibition of Glycolysis

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key glycolytic enzyme that contains a critical cysteine residue in its active site, making it a prime target for this compound. Inhibition of GAPDH disrupts the glycolytic pathway, further contributing to the energy deficit in the fungal cell.

| Enzyme | Fungal Species | IC50 (ppm) | Reference |

| Mycelial Growth (as a proxy for metabolic disruption) | Phytophthora palmivora | 1.15-1.54 | [2] |

| Mycelial Growth (as a proxy for metabolic disruption) | Dark Septate Endophyte (MM15.1 - resistant) | 16.95 | [3] |

| Mycelial Growth (as a proxy for metabolic disruption) | Dark Septate Endophyte (CO19 - sensitive) | 0.44 | [3] |

Experimental Protocol: Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

The activity of GAPDH can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH.

Methodology:

-

Enzyme Extraction:

-

Prepare a crude protein extract from this compound-treated and control fungal cells as described in section 2.1.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing triethanolamine buffer, EDTA, MgSO4, and NAD+.

-

Add the fungal protein extract to the reaction mixture.

-

Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

-

Determine the inhibitory effect of this compound by comparing the activity in treated versus control samples. Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and this compound.

-

Inhibition of GAPDH by this compound disrupts the glycolytic pathway.

Disruption of Fungal Signaling Pathways

While detailed studies in fungi are limited, evidence from other eukaryotic systems suggests that this compound can disrupt critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascades, which are involved in stress responses and cell cycle regulation. The induction of oxidative stress by this compound is a likely trigger for the activation of these pathways.

Impact on MAPK Signaling

In zebrafish larvae, this compound exposure has been shown to increase the phosphorylation of p38 MAPK and ERK2, key components of stress-activated signaling pathways[4]. Although not directly demonstrated in fungi, the high degree of conservation of these pathways suggests a similar response, leading to downstream effects on gene expression and potentially triggering apoptosis.

Postulated disruption of the MAPK signaling pathway by this compound-induced oxidative stress.

Conclusion

This compound's fungicidal activity is a consequence of its multi-pronged attack on the fundamental biochemical machinery of fungal cells. Its reactivity with sulfhydryl groups leads to the widespread inactivation of enzymes, crippling cellular respiration, inducing overwhelming oxidative stress, and disrupting key metabolic and signaling pathways. This comprehensive disruption of cellular homeostasis makes this compound a highly effective and durable fungicide. Further research focusing on quantitative proteomics and metabolomics in phytopathogenic fungi will provide an even more detailed understanding of the intricate network of biochemical processes affected by this potent antifungal agent.

References

- 1. fungiresistance.com [fungiresistance.com]

- 2. researchgate.net [researchgate.net]

- 3. zjfm.journals.ekb.eg [zjfm.journals.ekb.eg]

- 4. Electrochemical Characterization of this compound Degradation for Wastewater Treatment Using a Sensor Based on Poly (3,4-ethylenedioxythiophene) (PEDOT) Modified with Carbon Nanotubes and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of Manganese and Zinc Ions in Mancozeb's Fungicidal Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate roles of manganese (Mn²⁺) and zinc (Zn²⁺) ions within the molecular structure and fungicidal action of mancozeb. This compound, a cornerstone in the dithiocarbamate class of fungicides, is a polymeric complex of the manganese and zinc salts of ethylene bis-dithiocarbamate (EBDC). Its broad-spectrum, multi-site activity makes it a critical tool in managing fungal diseases across a wide range of agricultural and horticultural crops. Understanding the specific contributions of its metallic and organic components is crucial for optimizing its use, managing resistance, and developing novel fungicidal agents.

The Multi-Site Mechanism of Action: A Synergistic Attack

This compound's primary mode of action is the non-specific inactivation of sulfhydryl (-SH) groups in a multitude of fungal amino acids and enzymes. This disruption of critical proteins interferes with numerous vital cellular processes, ultimately leading to fungal cell death.[1][2][3] The multi-site nature of this attack is a key factor in the low risk of resistance development to this compound.[3]

The fungicidal activity is primarily attributed to the ethylene bis-dithiocarbamate (EBDC) ligand. However, the coordinated manganese and zinc ions are not mere structural scaffolds; they play a pivotal role in the molecule's stability, potency, and overall efficacy. While the EBDC backbone is responsible for the covalent modification of sulfhydryl groups, the metal ions are believed to influence the compound's lipophilicity, facilitating its transport across fungal cell membranes.

One study has suggested that the EBDC backbone, rather than the manganese or zinc moieties, is primarily responsible for alterations in glutathione status and essential metal homeostasis in rats. Furthermore, electrophysiological studies have shown that the manganese component, but not the zinc, is the active part in the positive modulation of KCNQ2 potassium channels, indicating a differential role of the metal ions in specific biological interactions.[4]

Quantitative Data on Fungicidal Efficacy

The following tables summarize the in vitro efficacy of this compound and related dithiocarbamate fungicides against various phytopathogenic fungi. This data, presented as half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), provides a quantitative measure of their fungicidal potency.

| Fungicide | Fungal Species | EC₅₀ (µg/mL) | Reference |

| This compound | Phytophthora palmivora (Isolate GH49) | 0.83 | [5] |

| This compound | Phytophthora palmivora (Isolate VR100) | 0.79 | [5] |

| This compound | Phytophthora palmivora (Isolate C18) | 0.88 | [5] |

| This compound | Phytophthora palmivora (Isolate H5) | 0.91 | [5] |

| This compound | Phytophthora palmivora (Isolate H7) | 0.85 | [5] |

| This compound | Phytophthora palmivora (Isolate H11) | 0.81 | [5] |

| This compound | Phytophthora palmivora (Isolate H33) | 0.86 | [5] |

| Fungicide | Fungal Isolate | IC₅₀ (ppm) | Reference |

| This compound | DSE Fungal Isolate MM15.1 | 15.85 | [6] |

| This compound | DSE Fungal Isolate CO19 | 3.98 | [6] |

| Fungicide | Organism | IC₅₀ (µM) | LD₅₀ (µM) | Reference |

| Maneb | Leishmania major | 0.12 ± 0.01 | 0.21 ± 0.02 | [7] |

| Zineb | Leishmania major | 0.15 ± 0.02 | 0.28 ± 0.03 | [7] |

| Maneb | Mammalian Cells | > 10 | > 10 | [7] |

| Zineb | Mammalian Cells | > 10 | > 10 | [7] |

Key Biochemical Pathways and Molecular Targets

This compound's indiscriminate attack on sulfhydryl groups disrupts several fundamental biochemical pathways. The following diagrams illustrate some of the key processes affected.

One of the primary targets of this compound is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the glycolysis pathway.[8][9] GAPDH contains a catalytically active cysteine residue in its active site.[10] this compound, through its EBDC component, covalently modifies this sulfhydryl group, leading to the inhibition of the enzyme. This blockage of glycolysis severely disrupts the fungus's energy production (ATP synthesis) and the generation of precursors for other biosynthetic pathways.[11]

This compound exposure induces oxidative stress in fungal cells through the generation of reactive oxygen species (ROS).[12] The glutathione system is a primary defense against oxidative damage. Glutathione Reductase (GR), another sulfhydryl-containing enzyme, is responsible for regenerating the reduced form of glutathione (GSH), which is a potent antioxidant. By inhibiting GR, this compound compromises the fungal cell's ability to counteract oxidative stress, leading to an accumulation of ROS and subsequent damage to cellular components.[13]

Experimental Protocols

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This method is widely used to assess the in vitro efficacy of fungicides against mycelial growth.

-

Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide) at a high concentration. Serial dilutions are then made to obtain the desired test concentrations.

-

Preparation of Poisoned Media: A sterile molten agar medium (e.g., Potato Dextrose Agar - PDA) is cooled to approximately 45-50°C. The appropriate volume of the fungicide stock solution is added to the molten agar to achieve the final test concentration.[1] The agar is then poured into sterile Petri dishes and allowed to solidify. Control plates are prepared with the solvent alone.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing margin of a young fungal culture and placed in the center of each poisoned and control agar plate.[14]

-

Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

-

Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

-

Percent Inhibition (%) = [(C - T) / C] x 100

-

Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the treatment plate.[14]

-

-

-

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This method determines the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.[15]

-

Preparation of Fungicide-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the fungicide. This is typically done by making two-fold serial dilutions of the fungicide stock solution and adding them to molten agar.[16] A control plate without any fungicide is also prepared.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium. The concentration of the inoculum is adjusted to a specific density (e.g., 10⁵ colony-forming units (CFU)/mL).

-

Inoculation: A small, standardized volume of the fungal inoculum is spotted onto the surface of each agar plate, including the control.[16]

-

Incubation: The plates are incubated under conditions optimal for fungal growth.

-

Determination of MIC: After the incubation period, the plates are examined for visible fungal growth. The MIC is the lowest concentration of the fungicide at which no visible growth is observed.[2]

Conclusion

The fungicidal activity of this compound is a complex interplay between its ethylene bis-dithiocarbamate backbone and the coordinated manganese and zinc ions. While the EBDC moiety is the primary reactive component that inactivates essential fungal enzymes through covalent modification of sulfhydryl groups, the metal ions are crucial for the overall potency and stability of the molecule. The multi-site nature of this compound's action, targeting fundamental pathways such as glycolysis and the glutathione redox system, underpins its broad-spectrum efficacy and low resistance risk. A thorough understanding of these molecular interactions and the distinct roles of each component is vital for the continued effective use of this important fungicide and for the rational design of new antifungal agents.

References

- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "THE ETHYLENEBIS(DITHIOCARBAMATE) BACKBONE OF this compound ALTERS GLUTATHIO" by Benjamin Kistinger [scholar.stjohns.edu]

- 4. The ethylene bis-dithiocarbamate fungicide this compound activates voltage-gated KCNQ2 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgprints.org [orgprints.org]

- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Fungal glyceraldehyde 3-phosphate dehydrogenase GpdC maintains glycolytic mechanism against reactive nitrogen stress-induced damage [frontiersin.org]

- 10. escholarship.org [escholarship.org]

- 11. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcmas.com [ijcmas.com]

- 13. The ethylene bisdithiocarbamate fungicides this compound and nabam alter essential metal levels in liver and kidney and glutathione enzyme activity in liver of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Workflows for detecting fungicide resistance in net form and spot form net blotch pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. researchgate.net [researchgate.net]

Mancozeb: A Technical Guide to its FRAC Classification and Multi-Site Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancozeb is a broad-spectrum, non-systemic, protectant fungicide widely used in agriculture for the control of a multitude of fungal diseases across a variety of crops.[1][2][3] It belongs to the ethylene bisdithiocarbamate (EBDC) group of fungicides.[4] This technical guide provides an in-depth overview of this compound's classification within the Fungicide Resistance Action Committee (FRAC) framework, its biochemical mode of action, quantitative efficacy data, and the experimental methodologies used in its classification and characterization.

FRAC Classification

The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to facilitate effective resistance management strategies.[5][6] this compound is classified as follows:

| FRAC Group | Code | Chemical Group | Comments |

| Multi-site activity | M03 | Dithiocarbamates and relatives | Low risk of resistance development.[1][5][6][7] |

The "M" designation signifies that this compound has a multi-site mode of action, meaning it interferes with multiple metabolic pathways in the target fungus.[2][5][8][9] This characteristic is crucial for its low risk of inducing resistance, as multiple simultaneous mutations in the pathogen would be required to overcome its fungicidal effects.[1][7]

Biochemical Mode of Action

This compound's fungicidal activity stems from its ability to inhibit numerous enzymes within the fungal cell by reacting with sulfhydryl (-SH) groups of amino acids, particularly cysteine.[1][2][10] This non-specific interaction disrupts a wide array of biochemical processes essential for fungal survival.

Upon contact with water, this compound degrades and releases reactive compounds, which are the primary toxicants.[4] The primary mechanism involves the inactivation of sulfhydryl-containing enzymes and proteins, leading to the disruption of:

-

Cellular Respiration: this compound inhibits enzymes in both the cytoplasm and mitochondria, interfering with energy production (ATP synthesis).[1][7] While specific enzyme targets are numerous and not always fully elucidated, the disruption of key respiratory enzymes is a primary mode of action.

-

Lipid Metabolism: The synthesis and function of lipids, crucial for membrane integrity and cellular signaling, are also impaired.[1][11]

-

General Enzyme Function: The non-specific binding to sulfhydryl groups affects a multitude of other enzymes involved in various metabolic pathways, leading to a general disruption of cellular function and ultimately, cell death.[1][7]

dot

References

- 1. Replacing this compound with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [dr.lib.iastate.edu]

- 4. extension.okstate.edu [extension.okstate.edu]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]